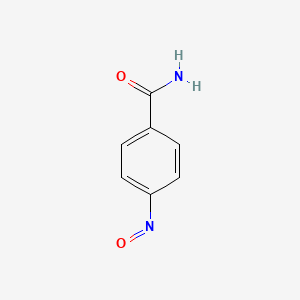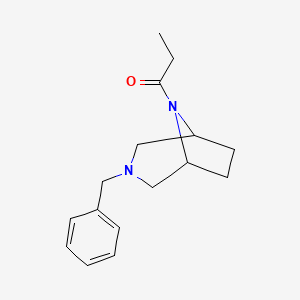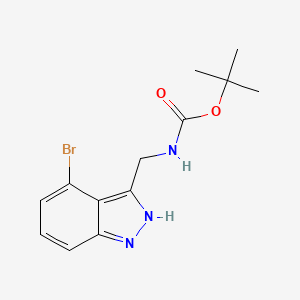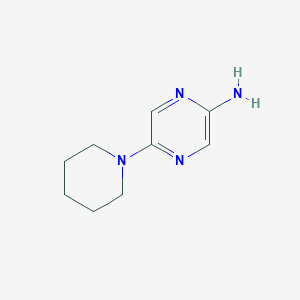
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with an appropriate imidazole derivative to form the intermediate.
Addition of Pyridinyl Group: The intermediate is then reacted with a pyridine derivative under specific conditions to introduce the pyridinyl group.
Final Coupling and Reduction: The final step involves coupling the intermediate with a suitable alkyne or alkene, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
- 4-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
- 4-(4-methylphenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
Uniqueness
The uniqueness of 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol lies in its specific substitution pattern and the presence of multiple functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H16BrN3O |
|---|---|
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
(E)-4-(4-bromophenyl)-1-imidazol-1-yl-2-pyridin-4-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H16BrN3O/c19-17-3-1-15(2-4-17)5-8-18(23,13-22-12-11-21-14-22)16-6-9-20-10-7-16/h1-12,14,23H,13H2/b8-5+ |
InChI-Schlüssel |
RFONFZXETRHMQH-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(CN2C=CN=C2)(C3=CC=NC=C3)O)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(CN2C=CN=C2)(C3=CC=NC=C3)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)
![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)

amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13935981.png)





amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13936011.png)



![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)
